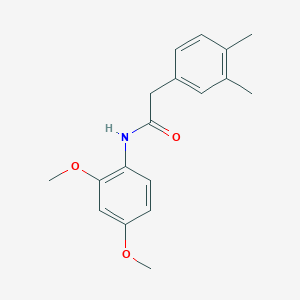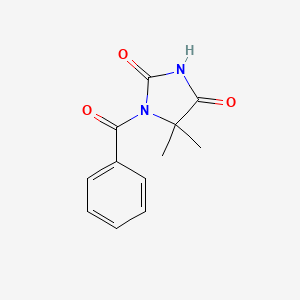![molecular formula C16H17FN2O3S B5688813 N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5688813.png)
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide, also known as FSBA, is a sulfonamide-based compound that has been widely used in scientific research. FSBA is a potent and irreversible inhibitor of cysteine proteases, which are enzymes that play a critical role in various physiological and pathological processes.
Mechanism of Action
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide irreversibly inhibits cysteine proteases by covalently modifying the active site cysteine residue. This results in the inactivation of the enzyme and the prevention of its normal physiological function. N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been shown to be a potent and selective inhibitor of cysteine proteases, with minimal off-target effects.
Biochemical and Physiological Effects:
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been shown to have a variety of biochemical and physiological effects depending on the specific cysteine protease that it inhibits. For example, N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been shown to inhibit the activity of cathepsin B, a cysteine protease that is involved in cancer progression and metastasis. N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has also been shown to inhibit the activity of caspases, cysteine proteases that play a critical role in apoptosis.
Advantages and Limitations for Lab Experiments
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide is a powerful tool for studying the role of cysteine proteases in various physiological and pathological processes. However, there are some limitations to its use in lab experiments. For example, N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide irreversibly inhibits cysteine proteases, which can make it difficult to study the long-term effects of cysteine protease inhibition. Additionally, N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide can have off-target effects on other proteins that contain cysteine residues, which can complicate the interpretation of experimental results.
Future Directions
There are many future directions for research on N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide and cysteine proteases. One area of research is the development of new and more selective cysteine protease inhibitors that can be used to study the specific roles of different cysteine proteases in various physiological and pathological processes. Another area of research is the identification and characterization of novel cysteine proteases in different organisms, which can provide insights into the evolution and function of these important enzymes. Finally, the development of new techniques for studying the long-term effects of cysteine protease inhibition will be important for understanding the role of these enzymes in health and disease.
Synthesis Methods
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide can be synthesized by reacting 4-fluoroaniline with 4-aminobenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product can be purified by recrystallization or column chromatography.
Scientific Research Applications
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been widely used in scientific research as a tool to study the role of cysteine proteases in various physiological and pathological processes. For example, N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been used to investigate the role of cysteine proteases in cancer, inflammation, and neurodegenerative diseases. N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has also been used to identify and characterize novel cysteine proteases in different organisms.
properties
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-2-3-16(20)18-13-8-10-15(11-9-13)23(21,22)19-14-6-4-12(17)5-7-14/h4-11,19H,2-3H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITDYORUGNMXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3R*,4S*)-1-[(6-tert-butyl-2-oxo-2,3-dihydro-4-pyrimidinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5688742.png)
![N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5688756.png)
![rel-(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5688764.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5688767.png)
![6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)
![3-{5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5688779.png)


![2-(2,5-dioxo-1-imidazolidinyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)acetamide](/img/structure/B5688794.png)
![methyl 4-[(4-allyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5688797.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5688821.png)
![4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5688827.png)
![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![4-[(4-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5688854.png)